molecular formula C11H10N2O B1404547 [2,4'-Bipyridin]-6-ylmethanol CAS No. 1227514-00-2

[2,4'-Bipyridin]-6-ylmethanol

Cat. No.: B1404547
CAS No.: 1227514-00-2
M. Wt: 186.21 g/mol
InChI Key: UCTHBIAIJDJBRR-UHFFFAOYSA-N
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Description

[2,4'-Bipyridin]-6-ylmethanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group at the 2-position and a pyridin-4-yl group at the 6-position of the pyridine ring. It is a versatile chemical intermediate used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Safety and Hazards

The safety data sheet for 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. In case of contact, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention .

Future Directions

The future directions for 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine could involve further exploration of its potential applications in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients . Additionally, research could focus on improving the efficiency and sustainability of its synthesis process .

Biochemical Analysis

Biochemical Properties

2-Hydroxymethyl-6-(pyridin-4-YL)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with hydroxylating enzymes, which exhibit chemo-, regio-, and stereoselectivities that are difficult to achieve chemically . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the hydroxylation of specific substrates, leading to the formation of important biochemical intermediates.

Cellular Effects

The effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has potential apoptotic effects in human leukemia cells . Additionally, its hypoglycemic activity suggests that it may play a role in regulating glucose metabolism in cells .

Molecular Mechanism

At the molecular level, 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with target enzymes and proteins, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the biocatalytic synthesis of this compound can be optimized for high productivity and yield, ensuring its stability and effectiveness in various experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as hypoglycemic activity and potential apoptotic effects in cancer cells . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s hydroxymethyl group is a key functional group that undergoes enzymatic transformations, leading to the formation of important biochemical intermediates . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of 2-Hydroxymethyl-6-(pyridin-4-YL)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and exerts its effects in the correct cellular context . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4'-Bipyridin]-6-ylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with formaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize recombinant microbial whole cells as catalysts to convert naturally occurring 2,6-lutidine into the desired product . This method offers a more sustainable and efficient alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

[2,4'-Bipyridin]-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4'-Bipyridin]-6-ylmethanol is unique due to the presence of both the hydroxymethyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(6-pyridin-4-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTHBIAIJDJBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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